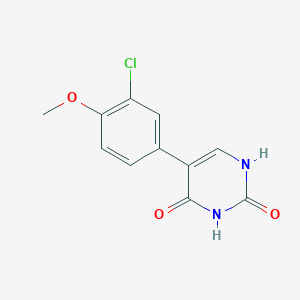![molecular formula C13H13N3O3 B6385810 (2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% CAS No. 1261934-82-0](/img/structure/B6385810.png)
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is a chemical compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally-occurring pyrimidine nucleoside, 5-methylcytidine, and has been proposed as a potential alternative to 5-methylcytidine for use in various research applications.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been proposed as a potential alternative to 5-methylcytidine for use in various scientific research applications. This compound has been studied for its potential applications in the study of gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential application in the study of cancer and other diseases.
Wirkmechanismus
The mechanism of action of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is not fully understood, but it is believed to act as an epigenetic modifier and DNA methyltransferase inhibitor. This compound is believed to interact with DNA methyltransferases, which are enzymes involved in the regulation of gene expression. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is believed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% are not fully understood, but this compound has been studied for its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential effects on cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its ability to act as an epigenetic modifier and DNA methyltransferase inhibitor, its ability to interact with DNA methyltransferases and histone deacetylases, and its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. The limitations of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its potential toxicity, its potential for off-target effects, and its potential for interactions with other compounds.
Zukünftige Richtungen
The potential future directions for (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% include further research into its mechanism of action, its effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair, its potential toxicity and off-target effects, and its potential interactions with other compounds. In addition, further research into the potential applications of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in the study of cancer and other diseases is needed. Finally, further research into the synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is needed in order to optimize the synthesis process and reduce the cost of production.
Synthesemethoden
The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is based on the synthesis of 5-methylcytidine, which is a naturally occurring pyrimidine nucleoside. The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% involves the use of a modified version of the Ugi multicomponent reaction, which is a widely used method for the synthesis of heterocyclic compounds. The reaction involves the reaction of aldehyde, amine, and acid components in the presence of an acid catalyst. The reaction of the aldehyde, amine, and acid components results in the formation of a pyrimidine ring, which is then converted to (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%.
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)12(18)9-5-3-8(4-6-9)10-7-14-13(19)15-11(10)17/h3-7H,1-2H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDICCIRZOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)
